molecular formula C16H10N4O4 B12805199 2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone CAS No. 32494-23-8

2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B12805199
CAS No.: 32494-23-8
M. Wt: 322.27 g/mol
InChI Key: JUNJLWPWKDPNEW-UHFFFAOYSA-N
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Description

2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone is a complex organic compound characterized by its unique triazole and triazolone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or diesters, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with various applications.

    1,2,4-Triazolone: Another related compound with a similar core structure.

    Diphenyltriazole: A compound with two phenyl groups attached to a triazole ring.

Uniqueness

2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone is unique due to its fused triazole and triazolone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

32494-23-8

Molecular Formula

C16H10N4O4

Molecular Weight

322.27 g/mol

IUPAC Name

2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3,5,7-tetrone

InChI

InChI=1S/C16H10N4O4/c21-13-17(11-7-3-1-4-8-11)14(22)20-16(24)18(15(23)19(13)20)12-9-5-2-6-10-12/h1-10H

InChI Key

JUNJLWPWKDPNEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N3C(=O)N(C(=O)N3C2=O)C4=CC=CC=C4

Origin of Product

United States

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